molecular formula C12H7Cl4N B14497539 2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine CAS No. 63386-27-6

2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine

Katalognummer: B14497539
CAS-Nummer: 63386-27-6
Molekulargewicht: 307.0 g/mol
InChI-Schlüssel: KXKSJSCUJYXYIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine is a chlorinated biphenyl compound with the molecular formula C12H6Cl4. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3, 4’, and 5 positions, and an amine group is attached at the 2 position. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been widely studied for their chemical properties and environmental impact .

Vorbereitungsmethoden

The synthesis of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine typically involves the chlorination of biphenyl followed by amination. One common method includes the use of a Lewis acid catalyst to facilitate the chlorination process. The reaction conditions often involve high temperatures and the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. After chlorination, the intermediate product undergoes a nucleophilic substitution reaction with an amine source to introduce the amine group at the desired position .

Analyse Chemischer Reaktionen

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.

    Biology: Researchers investigate its effects on biological systems, including its potential as an endocrine disruptor and its impact on cellular processes.

    Medicine: The compound is studied for its potential therapeutic applications and toxicological effects, providing insights into the safety and efficacy of related compounds.

    Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes, receptors, and transcription factors. For example, it may interact with the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression. Additionally, its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Vergleich Mit ähnlichen Verbindungen

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine, particularly its reactivity due to the presence of the amine group and its specific chlorine substitution pattern.

Eigenschaften

CAS-Nummer

63386-27-6

Molekularformel

C12H7Cl4N

Molekulargewicht

307.0 g/mol

IUPAC-Name

2,4-dichloro-6-(2,4-dichlorophenyl)aniline

InChI

InChI=1S/C12H7Cl4N/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H,17H2

InChI-Schlüssel

KXKSJSCUJYXYIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.